1-(2-Chloro-5-ethylphenyl)propan-2-one 1-(2-Chloro-5-ethylphenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834165
InChI: InChI=1S/C11H13ClO/c1-3-9-4-5-11(12)10(7-9)6-8(2)13/h4-5,7H,3,6H2,1-2H3
SMILES:
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol

1-(2-Chloro-5-ethylphenyl)propan-2-one

CAS No.:

Cat. No.: VC18834165

Molecular Formula: C11H13ClO

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-ethylphenyl)propan-2-one -

Specification

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
IUPAC Name 1-(2-chloro-5-ethylphenyl)propan-2-one
Standard InChI InChI=1S/C11H13ClO/c1-3-9-4-5-11(12)10(7-9)6-8(2)13/h4-5,7H,3,6H2,1-2H3
Standard InChI Key DAPFUDKXUXQHSY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)Cl)CC(=O)C

Introduction

1-(2-Chloro-5-ethylphenyl)propan-2-one, also known as 1-(2-chloro-5-ethylphenyl)acetone, is a synthetic organic compound that plays a significant role in chemical synthesis and medicinal chemistry. It belongs to the category of aromatic ketones, featuring a phenyl ring substituted with a chloro and an ethyl group. The compound's molecular formula is C11H13ClO, and its molecular weight is approximately 196.67 g/mol .

Synthesis of 1-(2-Chloro-5-ethylphenyl)propan-2-one

The primary method for synthesizing 1-(2-Chloro-5-ethylphenyl)propan-2-one involves the Friedel-Crafts acylation reaction. This process typically uses 2-chloro-5-ethylbenzene and propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent hydrolysis, which can lead to reduced yields.

Industrial Production

In industrial settings, this synthesis is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are commonly employed to enhance efficiency and product quality.

Mechanism of Action and Reactivity

The compound acts as an electrophile in organic reactions, primarily due to the electrophilic nature of the carbonyl carbon in the ketone group. This facilitates its use as an intermediate in various synthetic pathways, where it can form covalent bonds with nucleophiles.

Applications

1-(2-Chloro-5-ethylphenyl)propan-2-one has several applications across different fields, primarily in chemical synthesis and medicinal chemistry. Its role as an intermediate in organic reactions makes it a valuable compound for producing more complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator